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Biotin-PEG4-Picolyl azide

Cat. No.: B1192317
M. Wt: 622.7 g/mol
InChI Key: MIIHOWLWUTYJDT-FXSPECFOSA-N
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Description

Contextualization of Biotin (B1667282) in Molecular Biology Research

Biotin, also known as Vitamin B7, is a small, water-soluble vitamin that is essential for all organisms. nih.govaddgene.org It functions as a critical coenzyme for carboxylase enzymes, which are involved in key metabolic pathways such as the synthesis of fatty acids, gluconeogenesis, and the metabolism of amino acids. labinsights.nl In these reactions, biotin acts as a carrier of carbon dioxide. labinsights.nl

The utility of biotin in molecular biology research stems from its exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. biolegend.com This bond is resistant to many denaturing conditions, including organic solvents, detergents, and extremes of pH and temperature. biolegend.com This robust interaction is harnessed in a process called biotinylation, where biotin is covalently attached to a protein or other macromolecule of interest. addgene.orglabinsights.nlbiolegend.com This "tagging" allows for the easy detection, purification, and study of the labeled molecule. addgene.orgpharmiweb.com For instance, a biotinylated protein can be readily isolated from a complex mixture using streptavidin-coated beads or used in assays where a streptavidin-conjugated enzyme provides a detectable signal. addgene.orgbiolegend.com

Role of Polyethylene Glycol (PEG) Linkers in Bioconjugation Strategies

Polyethylene glycol (PEG) linkers are synthetic polymers made of repeating ethylene (B1197577) oxide units. chempep.com In the context of bioconjugation—the chemical linking of two biomolecules—PEG linkers serve as flexible, hydrophilic spacers. precisepeg.com Their inclusion in a reagent like Biotin-PEG4-Picolyl Azide (B81097) offers several advantages.

The hydrophilic nature of PEG increases the water solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic molecules in aqueous biological environments. chempep.comprecisepeg.comaxispharm.com Furthermore, PEGylation, the process of attaching PEG chains to molecules, can enhance the stability of the conjugated biomolecule by protecting it from enzymatic degradation. precisepeg.combroadpharm.com The flexible nature of the PEG chain also helps to minimize steric hindrance, ensuring that the functional ends of the conjugate can interact effectively with their respective targets. precisepeg.com The use of discrete-length PEG linkers, such as the PEG4 in Biotin-PEG4-Picolyl Azide, allows for precise control over the spacing between the biotin and the reactive azide group. thermofisher.com

Key Benefits of PEG Linkers in Bioconjugation:

BenefitDescription
Improved Solubility The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous solutions. chempep.comprecisepeg.com
Enhanced Stability PEGylation can protect conjugated molecules from enzymatic degradation. precisepeg.com
Reduced Immunogenicity The presence of PEG can mask immunogenic sites on a biomolecule, reducing the likelihood of an immune response. chempep.comprecisepeg.com
Minimized Steric Hindrance The flexible spacer arm allows for better accessibility of the reactive groups. precisepeg.com
Tunable Lengths The ability to use PEG linkers of specific lengths provides precise spatial control between the conjugated molecules. precisepeg.com

Principles and Evolution of Azide-Alkyne Click Chemistry in Bioorthogonal Labeling

The azide group is a key component of this compound, enabling its participation in "click chemistry." This term describes a class of reactions that are rapid, efficient, and highly specific, occurring in mild, aqueous conditions without interfering with native biological processes—a concept known as bioorthogonal chemistry. nih.govinterchim.com The most prominent example of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov

The foundation for this reaction was laid by Rolf Huisgen's work on 1,3-dipolar cycloadditions in the mid-20th century. nih.govnobelprize.org However, these initial reactions often required harsh conditions like high temperatures, making them unsuitable for biological applications. nih.gov A major breakthrough came with the independent discovery by Sharpless and Meldal that copper(I) can catalyze the reaction between a terminal alkyne and an azide, leading to the formation of a stable triazole ring. nih.govnih.gov This catalyzed reaction proceeds quickly at room temperature and in aqueous solvents. nih.gov

To address concerns about the toxicity of copper catalysts in living cells, two main strategies have evolved:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This approach uses a strained cyclooctyne (B158145), which reacts with an azide without the need for a copper catalyst. nih.govpnas.orgmdpi.com

Chelation-Assisted CuAAC: This method involves modifying the azide or alkyne to include a chelating group that can bind to the copper catalyst. The picolyl azide is a prime example of this strategy. The picolyl group, a pyridine-containing moiety, chelates the copper ion, effectively increasing its local concentration at the reaction site. interchim.frnih.gov This leads to a significant acceleration of the reaction, allowing for the use of much lower, less toxic concentrations of the copper catalyst. interchim.frnih.govbaseclick.eu

Overview of this compound as a Multifunctional Research Reagent

This compound is a sophisticated chemical tool that integrates the distinct advantages of its three core components. broadpharm.com

The biotin moiety provides a reliable handle for affinity purification and detection through its strong binding to streptavidin or avidin. benchchem.com

The PEG4 linker acts as a hydrophilic spacer, improving the solubility and biocompatibility of the reagent and any molecule it's attached to, while also providing optimal spacing to reduce steric hindrance. benchchem.comlumiprobe.com

The picolyl azide group is a highly reactive functional group for click chemistry. sigmaaldrich.com The inclusion of the picolyl group enhances the rate of the copper-catalyzed azide-alkyne cycloaddition, allowing for more efficient labeling with lower concentrations of copper catalyst. nih.govbroadpharm.com

This trifunctional nature makes this compound a versatile reagent for a wide range of applications in chemical biology. It can be used to attach a biotin label to alkyne-modified biomolecules such as proteins, nucleic acids, and glycans. medchemexpress.comcd-bioparticles.net This enables researchers to subsequently isolate these molecules for further study, visualize their localization within cells, or investigate their interactions with other molecules. The enhanced reactivity of the picolyl azide makes this reagent particularly valuable for labeling low-abundance targets or for use in complex biological mixtures where high efficiency is crucial. interchim.frnih.gov

Properties of this compound:

PropertyValue
CAS Number 2222687-71-8
Molecular Formula C₂₇H₄₂N₈O₇S
Molecular Weight 622.74 g/mol
Appearance Solid powder or oil
Solubility Soluble in DMSO

Data sourced from multiple chemical suppliers. sigmaaldrich.comsigmaaldrich.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42N8O7S B1192317 Biotin-PEG4-Picolyl azide

Properties

Molecular Formula

C27H42N8O7S

Molecular Weight

622.7 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[6-(azidomethyl)-3-pyridinyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C27H42N8O7S/c28-35-31-18-20-5-6-21(17-30-20)32-25(37)7-9-39-11-13-41-15-16-42-14-12-40-10-8-29-24(36)4-2-1-3-23-26-22(19-43-23)33-27(38)34-26/h5-6,17,22-23,26H,1-4,7-16,18-19H2,(H,29,36)(H,32,37)(H2,33,34,38)/t22-,23-,26-/m0/s1

InChI Key

MIIHOWLWUTYJDT-FXSPECFOSA-N

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Biotin-PEG4-Picolyl azide

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization for Academic Research

Design Considerations for the Biotin-PEG4-Picolyl Azide (B81097) Framework Synthesis

The design of the Biotin-PEG4-Picolyl azide framework is a deliberate convergence of three key functional components, each selected for its specific properties that are advantageous in bioconjugation and subsequent biochemical assays.

The core components and their design rationale are:

Biotin (B1667282) Moiety: This vitamin (B7) exhibits an exceptionally high and specific affinity for the proteins avidin (B1170675) and streptavidin. This robust interaction is fundamental to many biochemical applications, including pull-down assays for isolating specific proteins and imaging techniques that utilize streptavidin-conjugated probes. benchchem.com

Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol linker serves multiple purposes. It significantly increases the water solubility of the entire molecule, a crucial feature for working in aqueous biological environments. benchchem.combroadpharm.com Furthermore, the PEG4 spacer provides a flexible arm that mitigates steric hindrance between the biotin tag and the target biomolecule, ensuring that both can interact effectively with their respective partners. benchchem.com For applications requiring greater distance between the biotin and the target, longer PEG chains, such as PEG8, can be incorporated. benchchem.com

Picolyl Azide Group: This functional group is central to the compound's utility in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The picolyl group, a pyridine (B92270) ring adjacent to the azide, acts as a chelating agent for the copper(I) catalyst. biotium.comjenabioscience.com This chelation localizes the catalyst near the azide, dramatically accelerating the rate of the cycloaddition reaction with alkyne-containing molecules. broadpharm.combiotium.com This enhancement allows for the use of significantly lower, and therefore less cytotoxic, concentrations of copper catalyst, a critical consideration for experiments in living cells. broadpharm.comjenabioscience.com

Optimized Synthetic Routes for this compound Production

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. While several variations exist, a common and optimized route involves the sequential assembly of the three core components.

A representative synthetic approach can be outlined as follows:

Synthesis of the Picolyl Azide Moiety: The synthesis often begins with the conversion of a picolylamine derivative. For instance, 2-picolylamine can undergo a diazotransfer reaction using a reagent like imidazole-1-sulfonyl azide hydrochloride in a mixed solvent system such as methanol (B129727) and water. The pH is typically maintained between 7 and 8 using a mild base like sodium bicarbonate. benchchem.com

Functionalization of Biotin with the PEG4 Spacer: In a separate reaction, biotin is activated, often as an N-hydroxysuccinimide (NHS) ester, using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and NHS. This activated biotin is then reacted with a diamine-functionalized PEG4 linker to form Biotin-PEG4-amine. benchchem.com

Final Conjugation: The final step involves the coupling of the Biotin-PEG4-amine intermediate with the picolyl azide moiety. This is typically achieved using carbodiimide (B86325) chemistry, with reagents such as EDC and hydroxybenzotriazole (B1436442) (HOBt) in an anhydrous solvent like dimethylformamide (DMF). benchchem.com

Purification of the final product is crucial and is generally accomplished using chromatographic techniques such as silica (B1680970) gel chromatography or preparative high-performance liquid chromatography (HPLC). benchchem.com

For enhanced purity and yield, solid-phase synthesis offers an alternative route. This method involves attaching a protected PEG4 linker to a solid support resin, followed by sequential deprotection and coupling of the biotin and picolyl azide components. benchchem.com This approach can lead to higher yields (often exceeding 85%) and minimizes the formation of byproducts. benchchem.com

Synthesis of Cleavable Biotin-Picolyl Azide Derivatives for Specific Research Applications

For certain research applications, particularly in proteomics for the identification of protein-protein interactions or post-translational modifications, the ability to release the captured biomolecules from the streptavidin support is highly desirable. This has led to the development of cleavable Biotin-Picolyl azide derivatives.

These specialized reagents incorporate a cleavable linker between the biotin and the picolyl azide. Common cleavable functionalities include:

Hydrazine-cleavable linkers: One example is the incorporation of a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group. This linker is stable under many experimental conditions but can be cleaved with a dilute solution of hydrazine, releasing the captured molecule from the biotin tag. axispharm.comsigmaaldrich.com

Acid-cleavable linkers: Another strategy involves the use of an acid-labile linker, such as a dialkoxydiphenylsilane group. nih.govmedchemexpress.com This allows for the release of the captured species under mild acidic conditions, which are often compatible with subsequent analysis by mass spectrometry. nih.gov

The synthesis of these cleavable derivatives follows a similar modular approach to the standard this compound, with the key difference being the incorporation of the cleavable moiety into the linker component. nih.gov

Analytical Methodologies for Structural Elucidation and Purity Assessment of this compound

To ensure the reliability and reproducibility of experimental results, rigorous analytical characterization of this compound is essential. A combination of spectroscopic and chromatographic methods is employed to confirm the structure and assess the purity of the synthesized compound.

Table 1: Analytical Methods for Characterization

Analytical TechniquePurposeTypical Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification. benchchem.comjenabioscience.comA single major peak indicates high purity. The retention time is characteristic of the compound under specific column and solvent conditions. Purity levels are often expected to be ≥90-95%. jenabioscience.com
Mass Spectrometry (MS) Confirmation of molecular weight and elemental composition. benchchem.comElectrospray ionization (ESI) is commonly used. The observed mass-to-charge ratio (m/z) should correspond to the protonated molecule [M+H]⁺, which for this compound is approximately 623.3 g/mol . benchchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation. benchchem.com¹H NMR spectroscopy is used to confirm the presence and connectivity of the different components. Characteristic chemical shifts for the protons on the biotin ureido group (around 6.43 ppm in DMSO-d₆), the pyridine ring of the picolyl group (e.g., a doublet around 8.45 ppm), and the ethylene (B1197577) glycol units of the PEG4 spacer (a multiplet around 4.30 ppm) are expected. benchchem.com

The combination of these analytical techniques provides a comprehensive characterization of the this compound molecule, confirming its identity, structure, and purity, thereby ensuring its suitability for demanding research applications.

Mechanistic Insights into Bioconjugation with Biotin Peg4 Picolyl Azide

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Biotin-PEG4-Picolyl Azide (B81097)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, specificity, and bioorthogonality. nih.gov The reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, facilitated by a copper(I) catalyst.

Role of Picolyl Azide in Cu(I) Chelation and Accelerated Reaction Kinetics

A key innovation in the structure of Biotin-PEG4-Picolyl azide is the incorporation of a picolyl azide moiety, which contains a pyridine (B92270) ring adjacent to the azidomethyl group. frontiersin.org This structural feature plays a crucial role in the reaction mechanism by acting as an internal chelating ligand for the copper(I) catalyst. nih.govinterchim.fr The pyridine nitrogen atom coordinates with the Cu(I) ion, effectively increasing the local concentration of the catalyst at the site of the reaction. frontiersin.orgnih.gov This chelation effect accelerates the formation of the key copper-acetylide intermediate and the subsequent metallacycle, which is considered the rate-determining step of the CuAAC reaction. nih.gov

Research has demonstrated that this chelation-assisted CuAAC reaction leads to dramatically accelerated kinetics compared to conventional, non-chelating alkyl azides. nih.gov In comparative studies, picolyl azides have shown significantly higher product yields in shorter time frames, even at low micromolar concentrations of the copper catalyst. nih.gov For instance, under conditions where conventional azides show no detectable product, picolyl azides can proceed to significant conversion, underscoring the kinetic advantage conferred by the picolyl group. nih.gov This enhancement allows for more efficient labeling, often with a signal intensity increase of up to 40-fold compared to standard azides. interchim.fr

Comparative Reaction Yields of Picolyl Azide vs. Non-Chelating Azide in CuAAC
Azide TypeCopper (CuSO₄) ConcentrationReaction TimeProduct Yield (%)
Picolyl Azide Analog10 µM30 min38%
Non-Chelating Azide Analog10 µM30 minNo detectable product
Picolyl Azide Analog100 µM5 min>95% (with THPTA)
Non-Chelating Azide Analog100 µM30 min>95% (with THPTA)

This table presents illustrative data based on findings from studies comparing chelating and non-chelating azides to demonstrate the kinetic advantage of the picolyl moiety. Actual yields can vary based on specific substrates and reaction conditions. nih.gov

Optimization of Copper Catalyst Concentrations and Ligand Systems for Biological Compatibility

While the CuAAC reaction is highly efficient, a primary challenge for its application in living systems is the cytotoxicity associated with the copper(I) catalyst, which can generate reactive oxygen species (ROS). nih.govacs.org The accelerated kinetics of this compound allows for a significant reduction in the required copper concentration, thereby enhancing biocompatibility. interchim.fr Effective labeling of biomolecules on live cells has been achieved with copper concentrations as low as 10–40 µM. nih.govfrontiersin.org

To further mitigate copper toxicity and improve reaction efficiency, water-soluble Cu(I)-stabilizing ligands are employed. nih.gov Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) serve multiple functions: they stabilize the catalytically active Cu(I) state, prevent its oxidation, and protect biomolecules from ROS-induced damage. nih.govfrontiersin.org The combination of a picolyl azide with an optimized ligand system, such as BTTAA, at low copper concentrations (40-100 µM) has been described as one of the fastest and most biocompatible CuAAC protocols to date. nih.gov Studies have shown that the rate enhancement from the picolyl azide is so significant that it can compensate for a tenfold reduction in copper concentration or even the omission of an accelerating ligand in some in vitro contexts. nih.gov For live-cell applications, optimal labeling is typically achieved with copper concentrations around 50 µM in the presence of a protective ligand. acs.orgsci-hub.ru

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

To circumvent the issue of copper toxicity entirely, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction, a type of copper-free click chemistry, utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide, driven by the release of ring strain. pnas.orgwikipedia.org

Reactivity Profile with Complementary Strained Alkyne Partners

This compound is a versatile reagent that can readily participate in SPAAC reactions with various strained alkynes. interchim.frmedchemexpress.com Commonly used partners include dibenzocyclooctyne (DBCO) and bicyclononyne (BCN). interchim.frmedchemexpress.com The reaction proceeds via a [3+2] dipolar cycloaddition to form a stable triazole linkage without the need for any catalyst. wikipedia.org

The reactivity in SPAAC is largely governed by the structure of the strained alkyne. DBCO derivatives are highly reactive due to significant ring strain and are widely used for efficient labeling. ub.edu Comparative studies have shown that the reaction between an azide and DBCO is generally more efficient and proceeds faster than the reaction with BCN under similar conditions. ub.edu This makes DBCO a preferred partner for applications requiring rapid conjugation or when dealing with low concentrations of target molecules.

Common Strained Alkyne Partners for SPAAC with this compound
Strained AlkyneCommon AbbreviationGeneral Reactivity Profile with Azides
DibenzocyclooctyneDBCO / DIBOHigh reactivity, fast kinetics. Often preferred for higher coupling efficiency. ub.edu
BicyclononyneBCNGood reactivity, though generally slower than DBCO. ub.edu
Difluorinated CyclooctyneDIFOVery high reactivity due to ring strain and electron-withdrawing fluorine groups. pnas.orgnih.gov

Chemo- and Regioselectivity Considerations in Bioconjugation with this compound

A hallmark of click chemistry reactions is their exceptional selectivity, a feature that is critical for clean and specific bioconjugation in complex biological environments.

Chemoselectivity: Both CuAAC and SPAAC exhibit outstanding chemoselectivity. The participating functional groups—azides and alkynes—react exclusively with each other, showing negligible cross-reactivity with the vast array of other functional groups present in biomolecules, such as amines, carboxyls, and thiols. rsc.org This ensures that this compound will only attach to its intended alkyne-modified target, preventing non-specific labeling of other proteins or cellular components.

Regioselectivity: The copper-catalyzed mechanism of CuAAC inherently controls the orientation of the cycloaddition, leading exclusively to the formation of the 1,4-disubstituted triazole regioisomer. frontiersin.orgorganic-chemistry.org This stereospecific outcome results in a structurally homogeneous product, which is often desirable for structural biology and pharmaceutical applications. In contrast, the uncatalyzed thermal Huisgen cycloaddition typically yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org While SPAAC can also produce a mixture of regioisomers, this is often not a concern for applications focused on detection and labeling, where the precise orientation of the triazole ring is less critical than the formation of the stable covalent link itself. wikipedia.org

Comparative Analysis of this compound Reactivity with Other Azide Probes

The efficacy of bioconjugation reactions hinges significantly on the reactivity of the chosen chemical probes. This compound has emerged as a valuable tool in this context, exhibiting distinct reactivity profiles when compared to other azide-containing molecules, particularly in the realm of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

A key structural feature of this compound is the picolyl moiety, which contains a pyridine ring adjacent to the azide group. This arrangement allows the picolyl group to act as a copper-chelating motif. nih.govvectorlabs.combroadpharm.comsigmaaldrich.com This chelation increases the effective concentration of the Cu(I) catalyst at the site of the reaction, leading to a dramatic acceleration of the CuAAC reaction. nih.govvectorlabs.combroadpharm.com This enhanced reactivity is a significant advantage over conventional, non-chelating azides, such as standard alkyl or aryl azides. nih.govnih.gov

The practical benefit of this accelerated kinetics is the ability to achieve efficient bioconjugation with significantly lower concentrations of the copper catalyst. vectorlabs.combroadpharm.com Reducing the amount of copper is crucial for applications in living systems, as high concentrations of copper can be toxic to cells. nih.gov In fact, the use of picolyl azides can lead to a tenfold reduction in the required copper catalyst concentration without compromising labeling efficiency. vectorlabs.combroadpharm.com Moreover, the enhanced reactivity of picolyl azides can result in up to a 40-fold increase in signal intensity in labeling experiments compared to conventional azides. vectorlabs.com

Studies have demonstrated that the reaction rates with picolyl azides in the absence of a stabilizing ligand like THPTA can be as high or even higher than those of conventional azides in the presence of such a ligand. nih.gov When combined with advanced Cu(I)-stabilizing ligands like BTTAA, picolyl azides provide some of the fastest and most biocompatible conditions for CuAAC to date. nih.govacs.org For instance, one study reported that a picolyl azide derivative generated a desired product with a 4-fold higher yield in a 5-minute reaction and a nearly 3-fold higher yield over a 60-minute course compared to a conventional azide. acs.org Another report indicated a 25-fold enhancement in the specific labeling rate on the surface of live cells when using a picolyl azide compared to non-chelating azides at low copper concentrations. nih.gov

While this compound offers a significant improvement over first-generation azide probes, the field of chemical biology continues to evolve. More advanced probes with even faster kinetics have been developed. For example, "Azides Plus" and bis-triazole azides, which feature more complete copper-chelating systems, have been shown to exhibit reactivity that is almost identical to or even faster than picolyl azides. 2bscientific.com These next-generation probes can form strong, active copper complexes, essentially acting as both reactant and catalyst. 2bscientific.com

In the context of copper-free click chemistry, this compound can also participate in SPAAC reactions with strained alkynes like DBCO or BCN. medchemexpress.commedchemexpress.com SPAAC is advantageous as it completely avoids the use of a cytotoxic copper catalyst. wikipedia.org However, CuAAC reactions, especially when enhanced by chelating azides like the picolyl azide, are generally 10–100 times faster than copper-free SPAAC reactions. nih.gov One comparative proteomics study suggested that CuAAC with a specific alkyne probe identified a greater number of O-GlcNAc modified proteins with higher accuracy compared to SPAAC with a DIBO-alkyne probe. nih.gov

The selection of an appropriate azide probe, therefore, depends on the specific experimental context. For applications demanding high biocompatibility and where the absolute reaction speed is less critical, SPAAC with this compound is a viable option. However, for experiments requiring rapid kinetics and high sensitivity, the use of this compound in a chelation-assisted CuAAC reaction offers a superior performance compared to conventional azides.

Comparative Reactivity of Azide Probes in CuAAC

Azide Probe Type Key Feature Relative Reaction Rate Required Copper Concentration
Conventional Alkyl/Aryl Azide No chelating moiety Baseline High
This compound Picolyl copper-chelating moiety Significantly Faster Low
Azides Plus / bis-Triazole Azide Complete copper-chelating system Very Fast / Instantaneous Very Low

General Comparison of CuAAC and SPAAC for Bioconjugation

Reaction Type This compound Role Advantages Disadvantages
CuAAC Reactant (with chelating properties) Fast kinetics, high sensitivity Requires copper catalyst (potential toxicity)
SPAAC Reactant Copper-free, highly biocompatible Slower reaction rates compared to CuAAC

Diverse Applications of Biotin Peg4 Picolyl Azide in Academic and Biomedical Research

Affinity-Based Enrichment and Proteomics Studies

Biotin-PEG4-Picolyl azide (B81097) is extensively used for the affinity-based enrichment of biomolecules from complex biological samples, paving the way for in-depth proteomics studies. The biotin (B1667282) tag serves as a robust handle for the purification of labeled molecules using streptavidin-coated supports, enabling the selective isolation of targets for subsequent analysis.

Isolation and Identification of Labeled Biomolecules (Proteins, Lipids, Nucleic Acids, Glycans)

The versatility of Biotin-PEG4-Picolyl azide allows for its application in the isolation and identification of a wide range of biomolecules that have been metabolically, enzymatically, or chemically tagged with an alkyne group.

Proteins: This reagent is a cornerstone in activity-based protein profiling (ABPP) and other proteomic workflows where proteins are tagged with alkyne-functionalized probes.

Glycans: A related compound, Biotin-PEG4-dialkoxydiphenylsilane-picolyl azide, has been specifically designed as a cleavable enrichment handle for the labeling of cell surface glycoproteins. This highlights the utility of the picolyl azide moiety in capturing specific classes of biomolecules for further study.

Lipids and Nucleic Acids: While the principles of bioorthogonal chemistry support the use of this compound for the capture of alkyne-modified lipids and nucleic acids, specific research applications detailing its use in lipidomics and nucleic acid enrichment are not yet widely documented. The general methodology involves the metabolic incorporation of an alkyne-tagged precursor, followed by cell lysis, click chemistry with this compound, and subsequent affinity purification.

Small Molecule Interactome Mapping (SIM-PAL) using this compound

A significant application of this compound is in Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL). This chemoproteomic strategy is employed to identify the protein targets and specific binding sites of small molecules on a proteome-wide scale.

The SIM-PAL workflow involves:

Treating live cells or cell lysates with a photo-affinity probe that is also functionalized with an alkyne group.

UV irradiation to covalently crosslink the probe to its interacting proteins.

Lysis of the cells and subsequent "clicking" of an acid-cleavable, isotopically-coded biotin picolyl azide handle to the alkyne-tagged proteins.

Enrichment of the biotinylated proteins on streptavidin beads.

On-bead digestion of the proteins for identification, followed by acid cleavage to release the peptides that were directly bound to the small molecule probe for precise binding-site mapping by mass spectrometry.

The use of a picolyl azide-containing handle in this context is advantageous due to the increased efficiency of the CuAAC reaction, which is crucial for capturing and identifying even low-abundance protein interactors.

Analysis of Post-Translational Modifications (e.g., Protein S-Palmitoylation, Histone PTMs)

This compound has proven to be a valuable reagent for the study of post-translational modifications (PTMs), particularly those that can be metabolically labeled with an alkyne-containing precursor.

Protein S-Palmitoylation: A detailed protocol for the visualization and identification of S-palmitoylated proteins specifically lists "Picolyl-azide-PEG4-biotin" as a key reagent. This method involves the metabolic labeling of cells with an alkynyl-palmitic acid analogue. Following cell lysis, the alkyne-tagged palmitoylated proteins are conjugated to this compound via a CuAAC reaction. The resulting biotinylated proteins can then be enriched using streptavidin-magnetic beads for subsequent identification and quantification by mass spectrometry or for visualization through western blotting.

While the application of this compound to the study of other PTMs, such as histone modifications, is theoretically feasible through similar metabolic labeling strategies, specific research detailing this application is not yet prominent.

Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Newly Synthesized Proteins

Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique for the detection and identification of newly synthesized proteins within a specific timeframe. The method relies on the incorporation of a non-canonical amino acid containing a bioorthogonal handle, such as azidohomoalanine (AHA) or homopropargylglycine (HPG), into nascent polypeptide chains.

In the case of HPG incorporation, the alkyne-bearing newly synthesized proteins can be subsequently tagged with this compound. The superior kinetics of the picolyl azide-alkyne cycloaddition is particularly beneficial in the BONCAT workflow, as it ensures efficient and specific labeling of the target proteins, even at low expression levels. The biotinylated proteins are then enriched via streptavidin affinity chromatography and identified by mass spectrometry, providing a snapshot of the cellular translatome under specific conditions.

Quantitative Proteomics and Mass Spectrometry Integration with this compound

This compound is seamlessly integrated into various quantitative proteomics workflows that utilize mass spectrometry for protein identification and quantification. The process generally involves the enrichment of biotinylated proteins or peptides, followed by their analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The integration of this reagent with stable isotope labeling techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for the relative quantification of protein interactions or modifications under different experimental conditions. The efficiency of the picolyl azide-mediated click reaction ensures robust and reliable labeling, which is critical for accurate quantification in proteomic experiments.

Molecular Imaging and Probe Development

While this compound is a powerful tool for affinity enrichment, its direct application in molecular imaging is less documented. Molecular imaging probes typically require a fluorescent dye or a radionuclide for detection. However, the modular nature of click chemistry allows for the potential development of multimodal probes based on a picolyl azide scaffold. For instance, a probe could be synthesized to contain a picolyl azide for conjugation to an alkyne-modified biomolecule, a fluorescent reporter for imaging, and a biotin tag for subsequent purification.

The development of bimodal fluorescent/PET probes has been demonstrated using a "BODIPY-Fl-PEG4-Azide" for labeling targeted peptides. Although this example does not use the picolyl azide variant, it illustrates the potential for creating complex imaging agents through click chemistry. The enhanced reactivity of this compound could be advantageous in the synthesis of such probes, potentially leading to higher yields and greater sensitivity in imaging applications. Further research is needed to explore the full potential of picolyl azide-containing reagents in the development of novel imaging probes.

Conjugation to Fluorescent Dyes for Live-Cell Imaging and Visualization

This compound is readily conjugated to a variety of fluorescent dyes to generate probes for live-cell imaging. The picolyl azide group facilitates a highly efficient and biocompatible CuAAC reaction, which can be performed on living cells with minimal toxicity. nih.gov This is because the copper-chelating nature of the picolyl group allows for a significant reduction in the concentration of the copper catalyst required for the reaction, thereby improving the biocompatibility of the labeling protocol. creative-biolabs.comvectorlabs.com

Researchers have successfully utilized picolyl azide-fluorophore conjugates to label specific cell surface proteins. nih.gov For instance, after enzymatic installation of a picolyl azide moiety onto a target protein, it can be reacted with an alkyne-functionalized fluorescent dye, such as Alexa Fluor™ 647-alkyne, for clear visualization. nih.gov This method has been shown to increase the specific protein signal by as much as 25-fold compared to conventional, non-chelating azides. nih.gov A variety of fluorescent dyes are commercially available as picolyl azide conjugates, spanning the visible spectrum, including Cy3 and AZDye™ 647, which are spectrally similar to Alexa Fluor® 647 and Cy5 dye. vectorlabs.comvectorlabs.com

Development of Supersensitive Fluorogenic Probes Utilizing this compound

The development of highly sensitive or "supersensitive" probes is critical for the detection of low-abundance biomolecules and for monitoring dynamic cellular processes. The use of picolyl azides, such as in this compound, has been reported to increase the signal intensity of fluorescent labeling by up to 40-fold compared to conventional azides. vectorlabs.comresearchgate.net This dramatic enhancement in signal is attributed to the increased efficiency of the CuAAC reaction, which is accelerated by the copper-chelating picolyl group. vectorlabs.com

This "supersensitive" click chemistry has been particularly valuable for monitoring dynamic glycosylation in vivo. jenabioscience.comjenabioscience.com By metabolically labeling cells with an alkyne-containing sugar and then reacting it with a picolyl azide-bearing fluorescent probe, researchers can achieve highly sensitive detection of glycosylated proteins. The enhanced signal allows for the visualization of subtle changes in glycosylation patterns that might otherwise be undetectable.

Applications in Advanced Microscopy Techniques (e.g., Super-Resolution Microscopy)

Advanced microscopy techniques, such as super-resolution microscopy, demand bright and photostable fluorophores for optimal performance. While direct studies detailing the use of this compound in super-resolution microscopy are not prevalent, the properties of picolyl azide-fluorophore conjugates make them highly suitable for such applications. The increased signal intensity and efficiency of labeling provided by the picolyl azide moiety would be advantageous in techniques like Photoactivated Localization Microscopy (PALM), which rely on the precise localization of single fluorescent molecules. nih.govfsu.edu

Furthermore, the biocompatibility of the labeling reaction using picolyl azides allows for the co-imaging of alkyne-labeled biomolecules with fluorescent proteins, such as EGFP, which can be sensitive to higher copper concentrations. researchgate.net This compatibility is crucial for multi-color imaging experiments aimed at understanding the spatial relationships between different cellular components at high resolution.

Functionalization of Nanomaterials and Surfaces for Research Platforms

The unique properties of this compound also lend themselves to the functionalization of various materials, enabling the development of novel research platforms, including sophisticated biosensors and microarrays.

Conjugation to Nanoparticles (e.g., Gold Nanoparticles, Quantum Dots)

Biotin-PEG linkers are widely used for the functionalization of gold nanoparticles (AuNPs). nih.govnih.gov These functionalized nanoparticles can serve as versatile probes for the detection of both nucleic acids and proteins. nih.gov The biotin moiety allows for the attachment of streptavidin-conjugated molecules, while the PEG spacer enhances the stability and biocompatibility of the nanoparticles. nih.gov

The inclusion of a picolyl azide group in the Biotin-PEG4 linker provides a highly efficient method for conjugating the linker to alkyne-modified nanoparticles. This enhanced click chemistry reaction ensures a high density of biotin molecules on the nanoparticle surface, which is crucial for downstream applications such as lateral flow assays for diagnostic purposes. rsc.org

Surface Modification for Biosensors and Microarray Development

The functionalization of surfaces with biotin is a key step in the development of many biosensors and microarrays. Biotin-PEG-linked probes, including those attached to gold nanoparticles, are used to detect captured biomarkers on microarray surfaces. nih.gov The high affinity of the biotin-streptavidin interaction provides a stable and specific detection system.

The efficient conjugation afforded by the picolyl azide group in this compound is advantageous for creating densely functionalized surfaces. This is particularly important for biosensor applications where a high concentration of capture molecules is required to achieve sensitive detection. For example, in the development of paper-based biosensors, efficient bioconjugation is critical for the covalent attachment of avidin (B1170675) to nanoparticles, which then bind to biotinylated capture proteins on the paper substrate. researchgate.net

Targeted Protein Degradation (PROTACs) as a Research Tool

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful research tool and a promising therapeutic strategy. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.comglpbio.com

This compound is utilized as a PEG-based linker in the synthesis of PROTACs. medchemexpress.comglpbio.com The picolyl azide group serves as a chemical handle for click chemistry, allowing for the efficient covalent linkage of the different components of the PROTAC molecule, such as the target protein ligand and the E3 ligase ligand. precisepeg.com The PEG4 spacer provides the necessary flexibility and length for the PROTAC to effectively bridge the target protein and the E3 ligase. precisepeg.com The biotin moiety can be used for purification or detection of the PROTAC molecule.

Data Tables

Table 1: Applications of this compound

Application AreaSpecific UseKey Advantage of Picolyl Azide
Biomolecule Labeling and Imaging Conjugation to fluorescent dyes for live-cell imaging.Enhanced reaction efficiency and biocompatibility, allowing for lower copper catalyst concentrations. creative-biolabs.comvectorlabs.com
Development of supersensitive fluorogenic probes.Up to 40-fold increase in signal intensity for detecting low-abundance molecules. vectorlabs.comresearchgate.net
Advanced microscopy techniques.Brighter and more efficient labeling suitable for high-resolution imaging. researchgate.net
Functionalization of Materials Conjugation to nanoparticles (e.g., gold nanoparticles).Efficient surface functionalization for diagnostic and detection platforms. nih.govnih.gov
Surface modification for biosensors and microarrays.Creation of densely functionalized surfaces for sensitive biomarker detection. nih.govresearchgate.net
Targeted Protein Degradation Synthesis of PROTACs.Provides a click chemistry handle for efficient assembly of bifunctional degrader molecules. medchemexpress.comglpbio.com

This compound as a Linker Component in PROTAC Synthesis

This compound serves as a valuable building block in the modular synthesis of PROTACs. The PEG4 linker component offers several advantages, including increased hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule. The defined length of the PEG4 chain also provides precise spatial control between the two ends of the PROTAC, which is a crucial factor in optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The presence of the biotin group, while not always essential for the final PROTAC's primary function, can be highly advantageous during the development and validation phases. It allows for easy purification of the synthesized PROTAC using streptavidin-based affinity chromatography. Furthermore, the biotin tag can be used to confirm target engagement and to study the formation of the ternary complex in vitro.

Strategies for Constructing PROTACs via Click Chemistry Methodologies

The picolyl azide moiety of this compound is a key feature that enables its use in "click" chemistry, a set of bioorthogonal reactions known for their high efficiency, selectivity, and biocompatibility. Specifically, the picolyl azide group is highly reactive towards terminal alkynes in the presence of a copper(I) catalyst, a reaction known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.com

The picolyl group, a pyridine (B92270) ring adjacent to the azide, acts as a chelating agent for the copper catalyst. This intramolecular chelation increases the effective local concentration of the catalyst at the reaction site, thereby accelerating the rate of the CuAAC reaction. This allows for the use of lower, less cytotoxic concentrations of copper, which is particularly important when working with sensitive biological molecules. broadpharm.comcreative-biolabs.comvectorlabs.com

In a typical PROTAC synthesis strategy, one of the binding ligands (for either the target protein or the E3 ligase) is chemically modified to introduce a terminal alkyne group. The other ligand is then coupled to this compound. The final PROTAC is then assembled by reacting the alkyne-modified ligand with the azide-functionalized linker-ligand conjugate via a CuAAC reaction. This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points, facilitating the optimization of a potent and selective protein degrader.

Reaction Component 1 Reaction Component 2 Click Chemistry Method Key Feature of this compound
Alkyne-modified target protein ligandThis compound-E3 ligase ligand conjugateCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Picolyl group accelerates the reaction and allows for lower copper concentrations.
Alkyne-modified E3 ligase ligandThis compound-target protein ligand conjugateCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)PEG4 linker provides optimal spacing for ternary complex formation.

Investigation of Biological Processes and Pathway Dynamics

The unique combination of a biotin handle and a bioorthogonal azide in this compound makes it a powerful tool for chemical biology, enabling researchers to probe and visualize dynamic processes within living systems.

Tracking Metabolic Flux and Biosynthesis Pathways

Metabolic labeling is a technique used to track the synthesis and fate of biomolecules within cells. This is typically achieved by introducing a precursor molecule containing a "tag" that is incorporated into newly synthesized molecules. This compound can be used in a two-step labeling strategy to study various metabolic pathways.

In this approach, cells are first incubated with a metabolic precursor that has been modified to contain a bioorthogonal alkyne group. This alkyne-tagged precursor is then processed by the cell's metabolic machinery and incorporated into a class of biomolecules, such as glycans, proteins, or lipids. Following this metabolic labeling step, the cells are lysed, and the alkyne-tagged biomolecules are reacted with this compound via a CuAAC reaction.

The biotin tag then allows for the selective enrichment of the newly synthesized molecules using streptavidin-coated beads. The enriched biomolecules can then be identified and quantified using techniques like mass spectrometry-based proteomics or metabolomics. This approach provides a powerful means to study the dynamics of metabolic pathways under different physiological or pathological conditions.

Metabolic Precursor Target Biomolecule Detection Method Role of this compound
Alkyne-modified monosaccharideGlycans/GlycoproteinsMass Spectrometry, Western BlotBiotinylation for affinity purification and detection of newly synthesized glycans.
Alkyne-modified amino acidProteinsMass Spectrometry, Fluorescence MicroscopyBiotinylation for enrichment and identification of newly synthesized proteins.
Alkyne-modified fatty acidLipidsMass Spectrometry, LipidomicsBiotinylation for tracking the incorporation and trafficking of lipids.

Elucidation of Protein-Protein Interactions and Ligand-Receptor Binding Mechanisms

Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to deciphering cellular signaling and disease mechanisms. This compound can be employed in proximity-labeling techniques to identify transient or weak PPIs.

One such strategy involves modifying a protein of interest with an alkyne-containing unnatural amino acid. This "bait" protein is then expressed in cells. Upon interaction with its binding partners ("prey" proteins), a bifunctional reagent containing this compound and a photoactivatable crosslinker can be introduced. Upon photoactivation, the crosslinker will covalently link the bait protein to its interacting partners. The biotin tag is then used to purify the crosslinked protein complexes for identification by mass spectrometry.

Similarly, to study ligand-receptor binding, a ligand can be functionalized with an alkyne group. This alkyne-modified ligand is then allowed to bind to its receptor on the cell surface or within the cell. This compound can then be used to "click" onto the alkyne-tagged ligand, allowing for the visualization and purification of the ligand-receptor complex. This can provide valuable insights into receptor occupancy, trafficking, and downstream signaling events.

Methodological Advancements and Future Directions in Biotin Peg4 Picolyl Azide Research

Optimization of Bioconjugation Reaction Conditions in vitro and in cellulo for Enhanced Efficiency

The picolyl azide (B81097) moiety in Biotin-PEG4-Picolyl azide acts as a copper-chelating group, which significantly accelerates the rate of the CuAAC reaction. broadpharm.comsigmaaldrich.com This feature is particularly advantageous as it allows for a reduction in the concentration of the copper catalyst required, which is often cytotoxic. broadpharm.comcd-bioparticles.netcreative-biolabs.com The enhanced reactivity of picolyl azide compared to standard azide compounds can lead to a substantial increase in signal intensity, in some cases up to 40-fold. vectorlabs.comvectorlabs.com This increased efficiency is beneficial for both in vitro and in cellulo applications, where low concentrations of reagents are often necessary to maintain biological integrity. sigmaaldrich.com

For in vitro applications, the optimization of reaction conditions involves fine-tuning the concentrations of the biotin (B1667282) probe, the alkyne-containing target molecule, the copper(I) catalyst, and a stabilizing ligand. The use of this compound can allow for a tenfold reduction in the copper catalyst concentration without compromising labeling efficiency. broadpharm.comcd-bioparticles.netcreative-biolabs.com

In cellular environments (in cellulo), minimizing copper toxicity is paramount. The combination of a copper-chelating picolyl azide with a copper protectant or chelator can further reduce the concentration of free copper ions, thereby limiting the generation of reactive oxygen species (ROS) and other cytotoxic effects. ulab360.com This approach has enabled successful live-cell labeling at copper concentrations as low as 40-50 µM, a level at which cell viability is not significantly impacted. frontiersin.orgnih.gov

ParameterOptimized Condition (in vitro)Optimized Condition (in cellulo)Rationale for Optimization
Copper (I) Catalyst Concentration Reduced concentration (up to 10-fold lower than standard CuAAC)As low as 40-50 µMThe picolyl azide moiety chelates copper, increasing the effective local concentration and reaction rate, thus allowing for lower overall copper concentrations and reducing cytotoxicity. vectorlabs.comvectorlabs.comfrontiersin.orgnih.gov
Ligand Tris-(benzyltriazolylmethyl)amine (TBTA) or similar stabilizing ligandsCopper protectants/chelatorsLigands stabilize the Cu(I) oxidation state and prevent the formation of reactive oxygen species, which is especially critical in living cells. ulab360.comgenelink.com
Reaction Time Generally shorter than standard CuAACDependent on cell type and target molecule expressionThe accelerated kinetics of the picolyl azide-alkyne reaction allows for faster labeling, which is advantageous for dynamic studies. sigmaaldrich.com
Solvent Aqueous buffers, often with co-solvents like DMSO or t-BuOHCell culture mediaThe hydrophilic PEG4 spacer enhances the aqueous solubility of the probe, facilitating its use in biological buffers and media. broadpharm.comcd-bioparticles.netcreative-biolabs.com

Development of Strategies for Reversible Bioconjugation and Cleavable Linker Systems

While the formation of a stable triazole linkage is a hallmark of click chemistry, there is growing interest in developing reversible bioconjugation strategies. acs.org This can be achieved by incorporating cleavable linkers within the probe structure. These linkers can be designed to be sensitive to specific stimuli, such as changes in pH, redox potential, or light. axispharm.combroadpharm.com

The integration of cleavable moieties with this compound would allow for the release of a conjugated molecule from its target after a specific event or time point. This has significant implications for applications such as drug delivery, where the controlled release of a therapeutic agent is desired, and in proteomics for the selective isolation and release of target proteins. axispharm.com

Several types of cleavable linkers are being explored for use in bioconjugation, including disulfide bonds, which are sensitive to reducing agents, and photocleavable linkers that can be broken upon exposure to UV light. axispharm.combroadpharm.cominterchim.com The development of this compound probes that incorporate these cleavable linkers is an active area of research. For instance, a clickable and acid-cleavable biotin-picolyl azide has been designed for the enrichment and labeling of cell surface glycoproteins. targetmol.com

Cleavable Linker TypeCleavage StimulusPotential Application with this compound
Disulfide Bonds Reducing agents (e.g., dithiothreitol, glutathione)Release of cargo in the reducing environment of the cell cytoplasm. axispharm.com
Photocleavable (PC) Linkers UV light (e.g., 365 nm)Spatiotemporal control of cargo release in cellular imaging or therapeutic applications. broadpharm.cominterchim.com
Acid-Cleavable Linkers Low pHRelease of cargo in acidic organelles like endosomes or lysosomes. targetmol.com
Enzymatically Cleavable Linkers Specific enzymes (e.g., proteases, glucuronidases)Targeted release of drugs or probes at sites of specific enzyme activity. broadpharm.com

Integration with Automated Synthesis and High-Throughput Screening Platforms

The modular nature of click chemistry makes it highly amenable to automated synthesis and high-throughput screening (HTS) platforms. The robust and high-yielding nature of the picolyl azide-alkyne cycloaddition simplifies the preparation of large libraries of biotinylated compounds. Automated synthesis platforms can be utilized for the efficient and reproducible synthesis of this compound and its derivatives, as well as for the subsequent conjugation to alkyne-modified molecules. sigmaaldrich.com

The integration of this compound into HTS workflows can accelerate the discovery of new bioactive molecules. For example, libraries of small molecules can be functionalized with an alkyne handle and then screened for their ability to bind to a specific protein target. The bound molecules can then be detected using this compound in conjunction with a streptavidin-based reporter system. This approach is being explored in drug discovery for the rapid identification of new therapeutic leads. acs.org

Addressing Challenges in Applying this compound in Complex Biological Environments

Despite the advantages of using this compound, challenges remain in its application within complex biological environments such as in whole organisms. A primary concern is the potential for non-specific binding of the biotin probe, which can lead to high background signals. The PEG4 linker helps to mitigate this by increasing the hydrophilicity of the molecule, but further optimization of the linker length and composition may be necessary for certain applications. precisepeg.com

Another challenge is ensuring the stability of the picolyl azide moiety in the presence of various biological nucleophiles and reducing agents. While azides are generally stable, their long-term stability in vivo needs to be carefully evaluated for longitudinal studies. Furthermore, the delivery of the copper catalyst to the target tissue or cells in a living organism remains a significant hurdle due to its potential toxicity. While the enhanced reactivity of picolyl azide reduces the required copper concentration, the development of more biocompatible copper delivery systems or copper-free click chemistry alternatives is an important area of future research. nih.gov

Emerging Applications and Design Principles for Next-Generation Click Chemistry Probes

The unique properties of this compound are paving the way for its use in a variety of emerging applications. One notable area is in the field of proteomics and the study of post-translational modifications. For example, it can be used to label and identify glycoproteins in living cells. jenabioscience.comjenabioscience.com It is also being utilized as a component of PROTAC (Proteolysis Targeting Chimera) linkers, which are molecules designed to induce the degradation of specific proteins. medchemexpress.commedchemexpress.commolnova.com

The design of next-generation click chemistry probes is focused on further improving reaction kinetics, biocompatibility, and functionality. This includes the development of new chelating azides with even greater reactivity, allowing for further reductions in copper catalyst concentrations or even copper-free reactions. Additionally, there is a trend towards creating multifunctional probes that incorporate not only a biotin tag but also a fluorescent reporter group or a therapeutic agent. acs.orgnih.gov The overarching goal is to create a versatile toolkit of chemical probes that can be used to study and manipulate biological processes with unprecedented precision. acs.org

Q & A

Q. What is the structural composition of Biotin-PEG4-Picolyl azide, and how do its components enable its function in bioconjugation?

this compound comprises three functional units:

  • Biotin : A high-affinity ligand for streptavidin/avidin, enabling pull-down assays or imaging via streptavidin-conjugated probes .
  • PEG4 spacer : A tetraethylene glycol chain that enhances water solubility, reduces steric hindrance, and improves biocompatibility .
  • Picolyl azide : A click chemistry-reactive group that participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for covalent conjugation to alkyne/DBCO-bearing molecules .
    This modular design allows precise labeling of biomolecules (e.g., proteins, nucleic acids) while maintaining stability and minimizing non-specific interactions .

Q. How is this compound applied in protein labeling workflows?

The reagent is typically used in a two-step process:

Conjugation : React the azide group with alkyne-modified biomolecules (e.g., proteins, peptides) via CuAAC (requiring Cu(I) catalysts like TBTA and sodium ascorbate) or SPAAC (copper-free, using DBCO derivatives) .

Detection/Isolation : Leverage the biotin-streptavidin interaction for Western blotting, ELISA, or affinity purification .
Key controls include:

  • Blocking with free biotin to confirm specificity.
  • Validating conjugation efficiency via mass spectrometry or gel shift assays .

Advanced Research Questions

Q. How can reaction conditions for CuAAC with this compound be optimized to minimize non-specific binding?

Optimization parameters include:

  • Catalyst concentration : Excess Cu(I) (e.g., 1–5 mM) accelerates reaction kinetics but may induce protein aggregation. Use stabilizing ligands like TBTA to reduce copper toxicity .
  • Reaction time/temperature : 1–2 hours at 25°C balances efficiency and biomolecule stability .
  • Reducing agents : Sodium ascorbate (5–10 mM) maintains Cu(I) in its active state .
    Validate optimization using:
  • TLC or HPLC : Monitor azide consumption.
  • Negative controls : Omit alkyne partners to assess non-specific biotin-streptavidin binding .

Q. What strategies mitigate steric hindrance when conjugating this compound to large biomolecules (e.g., antibodies)?

  • Extended spacers : Replace PEG4 with longer PEG chains (e.g., PEG8) to increase distance between the target and biotin .
  • Site-specific conjugation : Use genetic engineering (e.g., unnatural amino acids with alkyne groups) to direct labeling to solvent-accessible regions .
  • Post-conjugation purification : Remove unreacted reagent via size-exclusion chromatography to reduce background noise .

Q. How can discrepancies in labeling efficiency across experimental setups be analyzed and resolved?

Common sources of variability:

  • Reagent purity : Use ≥95% pure this compound (validate via NMR or HPLC) .
  • Storage conditions : Degradation occurs if stored above -20°C or exposed to light; aliquot and freeze-thaw minimally .
  • Biological matrix effects : Serum proteins or reducing agents (e.g., DTT) may interfere with CuAAC. Pre-clear samples or switch to SPAAC .
    Quantitative analysis:
  • Compare streptavidin-HRP signal intensity across replicates.
  • Use spike-in controls with known biotinylation levels .

Q. How is this compound integrated into PROTAC synthesis, and what design considerations apply?

In PROTACs, the reagent serves as a linker connecting:

  • Target-binding ligand (e.g., kinase inhibitor).
  • E3 ubiquitin ligase recruiter (e.g., thalidomide derivative).
    Design considerations:
  • Linker length : PEG4 provides flexibility but may reduce cellular permeability; shorter/longer PEGs can be tested .
  • Click chemistry site : Ensure the azide group is accessible for conjugation without destabilizing the PROTAC .
    Validation:
  • Measure target protein degradation via Western blot.
  • Compare proteasome dependency using inhibitors (e.g., MG132) .

Q. How do picolyl groups enhance the reactivity of azides in copper-catalyzed reactions compared to linear azides?

The picolyl moiety chelates Cu(I), localizing the catalyst near the azide group and accelerating reaction kinetics. This "click-and-chelate" mechanism reduces required copper concentrations and improves yields in complex mixtures (e.g., cell lysates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.